molecular formula C7H16ClN B1380084 3-Ethyl-2-methylpyrrolidine hydrochloride CAS No. 1797322-32-7

3-Ethyl-2-methylpyrrolidine hydrochloride

Cat. No.: B1380084
CAS No.: 1797322-32-7
M. Wt: 149.66 g/mol
InChI Key: JHTKGGCPRINDIR-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methylpyrrolidine hydrochloride typically involves the alkylation of 2-methylpyrrolidine. One common method includes the reaction of 2-methylpyrrolidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of 3-ethyl-2-methylpyrrolidine.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

3-Ethyl-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methylpyrrolidine hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

    2-Methylpyrrolidine: Lacks the ethyl group, resulting in different chemical and physical properties.

    3-Ethylpyrrolidine: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    N-Methylpyrrolidine: Contains a methyl group on the nitrogen atom, which can significantly alter its chemical behavior.

Uniqueness: 3-Ethyl-2-methylpyrrolidine hydrochloride is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring, which influences its steric and electronic properties. This dual substitution pattern can enhance its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

3-ethyl-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7-4-5-8-6(7)2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTKGGCPRINDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797322-32-7
Record name 3-ethyl-2-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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